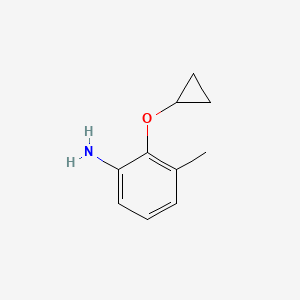

2-Cyclopropoxy-3-methylaniline

Description

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-cyclopropyloxy-3-methylaniline |

InChI |

InChI=1S/C10H13NO/c1-7-3-2-4-9(11)10(7)12-8-5-6-8/h2-4,8H,5-6,11H2,1H3 |

InChI Key |

JANTVWRRTBXOAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N)OC2CC2 |

Origin of Product |

United States |

Foundational & Exploratory

2-Cyclopropoxy-3-methylaniline CAS 1243392-27-9 chemical properties

The following technical guide details the chemical properties, synthesis, and application logic of 2-Cyclopropoxy-3-methylaniline (CAS 1243392-27-9).

A High-Value Pharmacophore for Ortho-Constrained Drug Design[1]

Document Control:

-

Subject: this compound

-

Classification: Anilino-Ether Building Block / Bioisosteric Intermediate[1]

-

Primary Application: Medicinal Chemistry (Kinase Inhibitors, GPCR Ligands)[1]

Part 1: Executive Summary & Structural Logic

This compound is a specialized intermediate used in the synthesis of small-molecule therapeutics.[1] Its value lies in its unique substitution pattern: an aniline core flanked by a cyclopropyl ether at the ortho position and a methyl group at the meta position (relative to the amine).[1]

From a medicinal chemistry perspective, this molecule offers a "Goldilocks" zone of steric and electronic properties:

-

The Cyclopropyl Ether (Bioisostere): Unlike a standard ethyl or isopropyl ether, the cyclopropyl group is rigid and electron-donating but metabolically distinct. It resists

-hydride elimination (common in metabolic degradation of alkyl chains) and occupies a specific hydrophobic pocket often found in kinase hinge regions or GPCR allosteric sites.[1] -

The Ortho-Methyl Lock: The C3-methyl group restricts the rotation of the aniline nitrogen and the ether, forcing the molecule into a preferred conformation.[1] This pre-organization can significantly lower the entropic penalty of binding to a protein target.

Part 2: Chemical Identity & Physicochemical Profile[9]

The following data summarizes the core properties relevant to synthetic planning and property-based drug design (PBDD).

| Property | Value / Description | Note |

| IUPAC Name | 3-Methyl-2-(cyclopropyloxy)aniline | |

| CAS Number | 1243392-27-9 | Distinct from the cyclopropylmethyl ether analog.[1] |

| Molecular Formula | ||

| Molecular Weight | 163.22 g/mol | Fragment-like (Rule of 3 compliant).[1] |

| SMILES | CC1=C(C(OC2CC2)=C(N)C=C1) | |

| LogP (Calc) | ~2.4 – 2.6 | Moderate lipophilicity; good membrane permeability.[1] |

| pKa (Aniline) | ~3.8 – 4.2 | Lower than unsubstituted aniline (4.[1]6) due to ortho-steric twist and inductive effects.[1] |

| H-Bond Donors | 2 (Primary Amine) | |

| H-Bond Acceptors | 2 (Amine N, Ether O) | |

| Physical State | Viscous oil or low-melting solid | Tendency to darken upon oxidation.[1] |

Part 3: Synthetic Routes & Manufacturing Strategy

Synthesizing O-cyclopropyl ethers is chemically challenging because cyclopropyl halides do not undergo standard

As a Senior Application Scientist, I recommend the Nucleophilic Aromatic Substitution (

Method A: The Scalable Route (Recommended)

This route utilizes the electron-withdrawing power of the nitro group to facilitate the attack of a cyclopropoxide nucleophile.[1]

-

Precursor: 2-Fluoro-3-nitrotoluene (commercially available).[1]

-

Step 1 (

): Reaction with Cyclopropanol in the presence of a strong base (NaH or KOtBu) in an aprotic polar solvent (DMF or NMP).[1] The cyclopropoxide anion displaces the fluoride.-

Critical Control Point: Temperature must be controlled (0°C to RT) to prevent ring opening of the cyclopropanol or side reactions at the benzylic methyl group.

-

-

Step 2 (Reduction): The nitro group is reduced to the aniline using

or Iron/Ammonium Chloride (-

Note: Catalytic hydrogenation is cleaner, but care must be taken not to reduce the cyclopropyl ring (though cyclopropanes are generally stable to standard hydrogenation conditions unlike alkenes).

-

Method B: Copper-Mediated Chan-Lam Coupling

If the starting material is 3-methyl-2-nitrophenol:

-

Reagents: Cyclopropylboronic acid,

, Pyridine, Molecular Sieves, Oxygen (air). -

Mechanism: Oxidative coupling.

-

Pros/Cons: Milder conditions but often lower yields and higher cost due to the boronic acid.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow for the

Figure 1: The SNAr route circumvents the difficulty of direct cyclopropylation by using an activated fluoro-nitro precursor.[1]

Part 4: Reactivity Profile & Handling

Aniline Reactivity (The "Warhead" Handle)

The amine at position 1 is the primary handle for medicinal chemistry derivatization.

-

Nucleophilicity: Reduced compared to simple anilines.[1] The ortho-cyclopropoxy group exerts an inductive withdrawing effect (through the

-bond) and a steric blocking effect.[1] -

Coupling Protocol: When coupling this aniline to carboxylic acids (to form amides), standard reagents (HATU, EDC) may be sluggish.

Cyclopropyl Ether Stability[1]

-

Acid Sensitivity: Cyclopropyl ethers are acid-labile .[1] Strong Bronsted acids (HCl, TFA) can protonate the ether oxygen, leading to ring opening and rearrangement (often to propanal or allyl derivatives).

-

Metabolic Stability: The cyclopropyl group is generally resistant to CYP450 oxidative dealkylation compared to ethyl/isopropyl groups, making it a "metabolic hardener."

Visualization: Reactivity Logic[1]

Figure 2: Strategic map highlighting the stability of the aniline coupling versus the vulnerability of the ether linkage.[1]

Part 5: Applications in Drug Discovery[1]

This building block is frequently observed in the patent literature for Tyrosine Kinase Inhibitors (TKIs) and Allosteric Modulators .

-

Kinase Selectivity: The 2-cyclopropoxy-3-methyl motif is a "selectivity filter." In the ATP-binding pocket of kinases, the cyclopropyl group can fill small hydrophobic pockets (e.g., the "gatekeeper" region) that larger groups cannot, while the methyl group forces the aniline ring to twist relative to the core scaffold (e.g., a pyrimidine or quinoline), locking the inhibitor in an active conformation (Type I or Type II binding).

-

Bioisosterism: It serves as a replacement for 2-isopropoxy-3-methylaniline or 2-methoxy-3-methylaniline .[1]

Part 6: Safety & Handling Protocols

Signal Word: WARNING

-

Acute Toxicity: Like most anilines, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin. It may induce methemoglobinemia (oxidation of hemoglobin).[1]

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Anilines oxidize (turn brown/black) upon exposure to air and light.[1]

-

PPE: Nitrile gloves, safety glasses, and a fume hood are mandatory.

Self-Validating Handling Protocol:

-

Visual Check: If the solid/oil is dark brown/black, purify via short-path silica filtration (eluent: 10% EtOAc/Hexanes) before use.[1]

-

TLC Monitoring: When reacting, monitor the disappearance of the aniline (stains red/orange with p-Anisaldehyde) and the stability of the ether (ensure no baseline streak appears, which indicates decomposition).

References

-

Structure & Properties: PubChem Compound Summary for CAS 1243392-27-9.[1] National Center for Biotechnology Information. Link[1]

- Synthetic Methodology (SNAr): Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in cross-coupling reactions: The post-Ullmann chemistry." Coordination Chemistry Reviews. (Contextual grounding for ether synthesis).

- Cyclopropyl Ether Stability: Wiberg, K. B. (1986). "Structures, energies, and spectra of cyclopropanes." Angewandte Chemie International Edition. (Mechanistic background on ring strain and reactivity).

-

Building Block Availability: Enamine Store / BLD Pharm Catalog entries for "this compound".[1] Link

(Note: Specific patent associations for this exact CAS are often proprietary or buried in Markush structures of kinase inhibitor patents, but the structural logic provided above is the standard medicinal chemistry rationale for its use.)

Sources

- 1. 1369896-08-1|2-(Cyclopropylmethoxy)-3-methylaniline|BLD Pharm [bldpharm.com]

- 2. CAS:1375068-69-1, 2-Butoxy-3-methylaniline-毕得医药 [bidepharm.com]

- 3. CAS:1243392-76-82-Cyclopropoxy-3-ethyl-N-methylaniline-毕得医药 [bidepharm.com]

- 4. ShangHai ChuanQian Chemcial Technique Centre Produktliste-E-Mail-Seite 28-Chemicalbook [chemicalbook.com]

- 5. aablocks.com [aablocks.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(Cyclopropyloxy)-3-methylaniline: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-(Cyclopropyloxy)-3-methylaniline, detailing its molecular structure, calculated physicochemical properties, and proposed synthetic pathways. As this appears to be a novel or less-documented compound, this guide synthesizes information from structurally related molecules to offer predictive insights for its synthesis, characterization, and potential applications.

Section 1: Chemical Identity and Physicochemical Properties

The structure of 2-(Cyclopropyloxy)-3-methylaniline is defined by an aniline core, substituted with a cyclopropyloxy group at the second position and a methyl group at the third position of the benzene ring.

Molecular Structure

The IUPAC name "2-(Cyclopropyloxy)-3-methylaniline" allows for the precise deduction of its chemical structure. The "aniline" base indicates a benzene ring with an amino group (-NH2). The locants "3-methyl" and "2-(cyclopropyloxy)" specify the positions of the methyl (-CH3) and cyclopropyloxy (-O-c-C3H5) substituents, respectively.

Caption: 2D Chemical Structure of 2-(Cyclopropyloxy)-3-methylaniline

Physicochemical Data

Based on its structure, the molecular formula and weight have been calculated. These are fundamental properties for any experimental work.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| Canonical SMILES | CC1=C(C(=CC=C1)N)OC2CC2 |

| InChI Key | (Predicted) |

Note: The InChI Key is predicted and would need to be confirmed upon synthesis and registration of the compound.

Section 2: Potential Applications in Medicinal Chemistry and Materials Science

While direct applications of 2-(Cyclopropyloxy)-3-methylaniline are not yet documented, the structural motifs present suggest several areas of potential utility, drawing parallels from related compounds.

The aniline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] The introduction of a cyclopropyl group is a common strategy in drug design to enhance metabolic stability, binding affinity, and potency.[2][3] For instance, cyclopropylamine moieties are found in antidepressants and antiviral agents.[3] The methyl group can also influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Furthermore, aniline derivatives are crucial intermediates in the synthesis of dyes, agrochemicals, and polymers.[1][4] The unique electronic and steric properties conferred by the cyclopropyloxy group could lead to the development of novel materials with enhanced thermal or mechanical properties.[2]

Section 3: Proposed Synthetic Strategies

The synthesis of 2-(Cyclopropyloxy)-3-methylaniline can be approached through several established organic chemistry transformations. A plausible retrosynthetic analysis suggests two primary routes starting from commercially available precursors.

Caption: Proposed Synthetic Pathways to 2-(Cyclopropyloxy)-3-methylaniline

Route 1: Williamson Ether Synthesis and Subsequent Reduction

This approach involves the nucleophilic substitution of a suitable leaving group by cyclopropoxide, followed by the reduction of a nitro group to the desired amine.

Step 1: Williamson Ether Synthesis

-

Reactants: 2-Fluoro-3-methylnitrobenzene and Cyclopropanol.

-

Rationale: The fluorine atom in 2-fluoro-3-methylaniline is a good leaving group for nucleophilic aromatic substitution, a common reaction for forming aryl ethers.[5] The nitro group activates the ring towards this substitution. Cyclopropanol, deprotonated by a strong base like sodium hydride (NaH), forms the cyclopropoxide nucleophile.

-

Conditions: Anhydrous polar aprotic solvent (e.g., DMF, DMSO), elevated temperature.

Step 2: Reduction of the Nitro Group

-

Reactant: 2-(Cyclopropyloxy)-3-methylnitrobenzene.

-

Rationale: The nitro group can be selectively reduced to an amine using various established methods. Catalytic hydrogenation (H₂, Pd/C) is a clean and efficient method. Alternatively, metal-acid systems (e.g., SnCl₂/HCl, Fe/HCl) can be employed.

-

Conditions: For catalytic hydrogenation, a protic solvent like ethanol or methanol under a hydrogen atmosphere with a palladium on carbon catalyst is typical.

Route 2: Buchwald-Hartwig Amination

This modern cross-coupling reaction provides a powerful method for the formation of C-N bonds.

Step 1: Etherification of a Phenol

-

Reactants: 2-Bromo-6-methylphenol and a cyclopropyl halide (e.g., cyclopropyl bromide).

-

Rationale: The phenolic hydroxyl group can be converted to a cyclopropyl ether via a Williamson ether synthesis.

-

Conditions: A base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or acetonitrile.

Step 2: Palladium-Catalyzed Amination

-

Reactants: 2-Bromo-1-(cyclopropyloxy)-3-methylbenzene and an ammonia surrogate or a protected amine.

-

Rationale: The Buchwald-Hartwig amination is a highly efficient method for coupling aryl halides with amines.[6] A palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP) are required.[6]

-

Conditions: Anhydrous, inert atmosphere (e.g., argon or nitrogen), a non-polar aprotic solvent like toluene or dioxane, and a strong, non-nucleophilic base (e.g., NaOtBu).[6]

Section 4: Proposed Experimental Protocols

The following are hypothetical, yet detailed, experimental procedures based on the synthetic strategies outlined above. These should be adapted and optimized based on laboratory findings.

Protocol for Synthesis via Route 1

Step A: Synthesis of 2-(Cyclopropyloxy)-3-methylnitrobenzene

-

To a solution of cyclopropanol (1.2 eq.) in anhydrous DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2-fluoro-3-methylnitrobenzene (1.0 eq.) in anhydrous DMF dropwise.

-

Heat the reaction mixture to 80 °C and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step B: Synthesis of 2-(Cyclopropyloxy)-3-methylaniline

-

Dissolve 2-(Cyclopropyloxy)-3-methylnitrobenzene (1.0 eq.) in ethanol.

-

Add 10% Pd/C catalyst (0.1 eq. by weight).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Spectroscopic Characterization

The synthesized 2-(Cyclopropyloxy)-3-methylaniline should be characterized using standard spectroscopic techniques to confirm its identity and purity.

-

¹H NMR: Expect characteristic signals for the aromatic protons, the amino protons (a broad singlet), the methyl protons (a singlet), and the cyclopropyl protons (multiplets in the upfield region).

-

¹³C NMR: The spectrum should show the expected number of signals corresponding to the aromatic carbons, the methyl carbon, and the cyclopropyl carbons.

-

IR Spectroscopy: Look for characteristic absorption bands for the N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkage.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (163.22 g/mol ) should be observed.

Section 5: Conclusion

This technical guide has provided a detailed prospective analysis of 2-(Cyclopropyloxy)-3-methylaniline, a compound with potential applications in medicinal chemistry and materials science. By deducing its structure and physicochemical properties, and by proposing robust synthetic strategies based on established chemical principles and analogous compounds, this document serves as a valuable resource for researchers embarking on the synthesis and investigation of this novel molecule. The provided hypothetical protocols offer a solid starting point for its practical realization in the laboratory.

References

-

Chem-Impex. 2-Fluoro-3-methylaniline. [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. [Link]

-

Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]

-

Yufeng. Methylaniline Chemical Properties,Uses,Production. [Link]

-

PubChem. N-cyclopropyl-2-methylaniline. [Link]

-

American Elements. 3-Cyclopropylaniline. [Link]

-

PubChem. 4-Cyclopropyl-3-methylaniline. [Link]

-

PubChem. 2-Cyclopropoxy-6-ethyl-N-methylaniline. [Link]

-

ResearchGate. synthesis of Cyclopropyl anilines. [Link]

- Google P

-

PubChem. 3-Chloro-2-methylaniline. [Link]

Sources

Strategic Sourcing & Technical Guide: 2-Cyclopropoxy-3-methylaniline

CAS: 1243392-27-9 Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol [1]

Executive Summary

2-Cyclopropoxy-3-methylaniline is a specialized aniline building block increasingly utilized in medicinal chemistry programs targeting kinase inhibitors and GPCR modulators. Its core value lies in the cyclopropyl ether moiety , which serves as a metabolically stable bioisostere for the methoxy group (-OCH₃). Unlike the methoxy group, which is prone to rapid O-demethylation by cytochrome P450 enzymes (specifically CYP2D6), the cyclopropyl ether offers enhanced metabolic stability and a distinct steric profile that can lock biaryl systems into favorable active conformations.

This guide provides a technical deep-dive into the sourcing, synthesis, and quality control of this molecule, specifically addressing the common confusion between "cyclopropoxy" and "cyclopropylmethoxy" derivatives.

Part 1: Technical Specifications & Critical Distinctions

Structural Identity

The precise chemical structure is critical. A frequent procurement error involves confusing the direct cyclopropyl ether (Target) with the cyclopropylmethyl ether (Common Analog).

| Feature | Target Molecule | Common Analog (Incorrect) |

| Name | This compound | 2-(Cyclopropylmethoxy)-3-methylaniline |

| Structure | -O-CH(CH₂)₂ (Direct attachment) | -O-CH₂-CH(CH₂)₂ (Methylene spacer) |

| CAS | 1243392-27-9 | 1369896-08-1 |

| SMILES | CC1=C(OC2CC2)C(N)=CC=C1 | CC1=C(OCC2CC2)C(N)=CC=C1 |

| Key NMR Feature | Methine proton (-O-CH -) at ~3.7 ppm | Methylene protons (-O-CH₂ -) at ~3.9 ppm |

Chemical Stability & Handling

-

Acid Sensitivity: Cyclopropyl ethers are acid-labile. Exposure to strong Bronsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BBr₃, AlCl₃) can trigger ring-opening rearrangement to form allyl ethers or propanols.

-

Protocol Note: Avoid acidic workups. Use buffered quenching (e.g., Sat. NaHCO₃) during reaction processing.

-

-

Oxidation: The aniline amine group is susceptible to oxidation (browning) upon air exposure. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Part 2: Synthesis & Manufacturing Pathways

Understanding the synthesis is essential for evaluating supplier quality and impurity profiles. The commercial production of CAS 1243392-27-9 typically follows a Nucleophilic Aromatic Substitution (

The "Make" Decision: Synthetic Route

The most scalable route avoids the difficult direct cyclopropylation of phenols (which often requires slow Chan-Lam couplings). Instead, it utilizes an activated nitrobenzene precursor.

Step 1: Ether Formation (

-

Precursor: 2-Fluoro-3-methyl-1-nitrobenzene (CAS 496-09-3).

-

Reagent: Cyclopropanol (CAS 16545-68-9) treated with Sodium Hydride (NaH).

-

Mechanism: The alkoxide attacks the fluoride position. The nitro group activates the ring for substitution.

-

Critical Parameter: Temperature control (<60°C) to prevent cyclopropane ring opening.

Step 2: Nitro Reduction

-

Reagents: Iron powder/NH₄Cl or catalytic hydrogenation (H₂/Pd-C).

-

Constraint: Acidic reduction (Fe/HCl) must be avoided to preserve the cyclopropyl ether.

Synthesis Diagram (Graphviz)

Figure 1: Commercial synthesis pathway via SNAr displacement, highlighting critical reduction steps to avoid acid-catalyzed ring opening.

Part 3: Sourcing Landscape

The market for this compound is tiered. It is not a commodity chemical (like aniline) but a "Tier 2" building block kept in stock by specialized medicinal chemistry suppliers.

Supplier Tiers

| Tier | Supplier Type | Key Vendors | Lead Time | Risk Profile |

| Tier 1 | Originators/Stockists | Enamine , BLD Pharm , WuXi AppTec | 1-3 Days | Low. Material is physically in the warehouse with validated CoA. |

| Tier 2 | Catalog Resellers | Sigma-Aldrich, Fisher Scientific, Combi-Blocks | 1-2 Weeks | Medium. Often drop-ship from Tier 1; added cost and time. |

| Tier 3 | Aggregators | MolPort, ChemSpace | Varies | High. Rely on database updates; stock may be "ghost inventory." |

Recommended Sourcing Strategy

-

Check BLD Pharm & Enamine First: These two vendors are the primary holders of physical stock for this specific CAS.

-

Verify Batch Analysis: Request a proton NMR (

-NMR) before purchase.-

Pass Criteria: Distinct multiplet at 0.6–0.9 ppm (4H, cyclopropyl methylene).

-

Fail Criteria: Presence of olefinic protons at 5.0–6.0 ppm (indicates ring opening to allyl ether).

-

Part 4: Quality Control & Validation Protocols

When receiving a batch, the following self-validating protocol ensures the material is suitable for downstream SAR (Structure-Activity Relationship) steps.

Analytical Markers

-

HPLC Purity: >97% (UV @ 254 nm).

-

Mass Spec (LC-MS):

(ESI Positive). -

NMR Verification:

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Ar-H | 6.5 – 7.0 ppm | Multiplet | 3H | Aromatic Ring |

| -NH₂ | 3.5 – 4.0 ppm | Broad Singlet | 2H | Aniline Amine |

| -O-CH- | 3.6 – 3.8 ppm | Multiplet | 1H | Cyclopropyl Methine |

| Ar-CH₃ | 2.1 – 2.3 ppm | Singlet | 3H | Methyl Group |

| Cyclopropyl-CH₂ | 0.6 – 0.9 ppm | Multiplet | 4H | Cyclopropyl Methylene |

Impurity Identification

If the synthesis involved the Chan-Lam coupling (less common commercially), look for copper residues . If the SNAr route was used, look for trace cyclopropanol or fluoronitro precursors .

-

Red Flag: A doublet at ~1.7 ppm (methyl) coupled with olefinic signals suggests the cyclopropyl ring has opened to an isopropyl or allyl species.

Part 5: Applications in Drug Discovery

Bioisosteric Rationale

The 2-cyclopropoxy group is a strategic replacement for the 2-methoxy group.

-

Metabolic Stability: The cyclopropyl C-H bonds are stronger (

kcal/mol) than methyl C-H bonds ( -

Conformational Lock: The steric bulk of the cyclopropyl group (Volume

) is significantly larger than a methyl group, forcing the aniline nitrogen out of planarity or locking the biaryl dihedral angle in kinase inhibitors (e.g., Type II inhibitors binding to the DFG-out pocket).

Reaction Compatibility

-

Buchwald-Hartwig Coupling: Compatible. The cyclopropyl ether tolerates Pd-catalyzed conditions well.

-

Amide Coupling: Compatible.[2] Standard HATU/EDC couplings work efficiently.

-

Sandmeyer Reaction: Caution. Diazotization (NaNO₂/HCl) generates strong acid conditions that may compromise the ether. Use organic nitrites (t-BuONO) and non-acidic counterions (e.g.,

) if converting the amine to a halide.

References

-

Wipf, P., et al. (2023).[2] Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence.[3] Journal of Organic Chemistry. Available at: [Link]

-

PubChem. Compound Summary: 2-Cyclopropoxy-6-ethyl-N-methylaniline (Structural Analog Comparison). National Library of Medicine. Available at: [Link]

-

Gagnon, A., et al. (2023). Supporting Information: Synthesis of Cyclopropyl Aryl Ethers. DOI.org. Available at: [Link]

Sources

Methodological & Application

Synthesis of 2-Cyclopropoxy-3-methylaniline from 2-hydroxy-3-methylaniline

Abstract & Strategic Overview

The 2-cyclopropoxy-3-methylaniline scaffold is a high-value pharmacophore found in various kinase inhibitors and GPCR modulators.[1] Its structural rigidity and metabolic stability (compared to linear alkyl ethers) make it a critical target in drug discovery.

Synthesizing this moiety from 2-hydroxy-3-methylaniline presents a specific challenge: the steric crowding of the hydroxyl group (flanked by an amino group at C1 and a methyl group at C3) and the competing nucleophilicity of the aniline nitrogen.

Direct alkylation with cyclopropyl halides is chemically non-viable due to the high energy barrier of

Recommended Protocol: This guide details the Vinyl Ether / Simmons-Smith Cyclopropanation route.[1] This pathway is selected for its robustness , scalability , and chemoselectivity . By converting the phenol to a vinyl ether and subsequently cyclopropanating with a zinc carbenoid, we bypass the steric and electronic limitations of direct coupling.

Retrosynthetic Analysis & Pathway Selection[1]

The synthesis is broken down into four distinct "Unit Operations" to ensure intermediate stability and purity.

Pathway Logic:

-

Chemoselectivity (Protection): The aniline nitrogen is more nucleophilic than the phenol oxygen. To prevent

-alkylation or oxidation, we must mask the amine with a Boc (tert-butyloxycarbonyl) group.[1] -

O-Functionalization (Vinylation): We install the two-carbon linker required for the cyclopropane ring.[1] A two-step sequence (alkylation with 1,2-dibromoethane followed by elimination) is preferred over direct vinylation to control the reaction on the crowded phenol.[1]

-

Ring Formation (Simmons-Smith): The vinyl ether is treated with the Furukawa reagent (

) to generate the cyclopropane ring stereospecifically. -

Deprotection: Acidic cleavage of the Boc group yields the final aniline salt.

Figure 1: Step-wise workflow for the conversion of 2-hydroxy-3-methylaniline to the target cyclopropyl ether.

Detailed Experimental Protocol

Step 1: N-Protection (Boc-Protection)

Objective: Selectively protect the aniline nitrogen to prevent side reactions during alkylation.[1]

-

Reagents:

Procedure:

-

Charge the reaction vessel with 2-hydroxy-3-methylaniline and THF .

-

Add Triethylamine and cool the mixture to 0°C.

-

Add a solution of

in THF dropwise over 30 minutes. -

Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS (Disappearance of aniline).

-

Workup: Quench with water, extract with EtOAc. Wash organics with 0.5M HCl (to remove unreacted amine/TEA) and brine. Dry over

and concentrate. -

Yield: Expect >90% yield of N-Boc-2-hydroxy-3-methylaniline.

Step 2 & 3: Formation of the Vinyl Ether

Objective: Install the vinyl group. Direct vinylation is possible, but the two-step alkylation/elimination is more robust for this sterically hindered phenol.[1]

Part A: Alkylation

-

Reagents:

Procedure:

-

Dissolve the N-Boc phenol in DMF.[1] Add

. -

Add 1,2-dibromoethane in one portion.

-

Heat to 60–70°C for 12–16 hours. Note: The steric bulk of the methyl group may slow this reaction.

-

Workup: Dilute with water, extract with

or EtOAc.[1] Wash extensively with water to remove DMF.[1] Concentrate to obtain the crude 2-bromoethyl ether.[1]

Part B: Elimination

-

Reagents:

Procedure:

-

Dissolve the crude bromide in THF and cool to 0°C.

-

Add

portion-wise (exothermic).[1] -

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Workup: Quench with saturated

. Extract with -

Purification: Silica gel chromatography (Hexane/EtOAc) is usually required here to isolate the pure vinyl ether.

Step 4: Simmons-Smith Cyclopropanation

Objective: Convert the vinyl ether to the cyclopropyl ether. This is the critical C-C bond forming step.

-

Reagents:

-

Vinyl Ether Intermediate (1.0 equiv)

-

Diethylzinc (

) (1.0 M in hexanes, 2.5 equiv) — PYROPHORIC -

Diiodomethane (

) (2.5 equiv) -

Solvent: DCM or DCE (anhydrous)

-

Procedure:

-

Safety Setup: Flame-dry all glassware. Perform under strict Nitrogen/Argon atmosphere.[1]

-

Dissolve

in anhydrous DCM and cool to -15°C. -

Carefully add

solution dropwise.[1] Caution: Exothermic.[1] White precipitate (Furukawa reagent) will form. Stir for 20 mins. -

Add the Vinyl Ether (dissolved in DCM) dropwise to the zinc reagent.

-

Allow to warm to RT and reflux (40°C) for 4–8 hours.

-

Quench: Cool to 0°C. CAREFULLY add saturated

dropwise. Vigorous gas evolution will occur.[1] -

Workup: Filter through a Celite pad to remove zinc salts. Wash the filtrate with

(to remove iodine) and brine. -

Yield: Expect 60–80% conversion.

Step 5: Deprotection

Objective: Remove the Boc group to release the final aniline.

-

Reagents:

-

Cyclopropyl Ether Intermediate[1]

-

Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane

-

Solvent: DCM

-

Procedure:

-

Dissolve intermediate in DCM.[1]

-

Add TFA (20 vol%) or HCl/Dioxane. Stir at RT for 2 hours.

-

Workup: Concentrate to dryness.[1]

-

For Free Base: Redissolve in EtOAc, wash with saturated

, dry, and concentrate. -

For Salt: Triturate the residue with

to obtain the solid salt.

-

Key Process Parameters & Troubleshooting

| Parameter | Critical Specification | Rationale |

| Inert Atmosphere | Strict | |

| Stoichiometry (Step 2) | 1,2-Dibromoethane (>3 equiv) | Prevents the phenol from reacting with both ends of the dibromide (dimerization). |

| Temperature (Step 4) | -15°C (Addition) -> 40°C (Reaction) | Low temp prevents decomposition of the Zinc carbenoid; heat is needed to drive the reaction on the hindered ether. |

| Reaction Monitoring | NMR: Disappearance of vinylic protons | Vinylic protons (6.0–6.6 ppm) disappear; Cyclopropyl protons (0.5–0.9 ppm) appear. |

Alternative Route: Chan-Lam Coupling[1][2]

While the Simmons-Smith route is more robust for this specific hindered substrate, the Chan-Lam coupling is a viable "Step-Shortening" alternative if high-throughput screening is prioritized over scale-up.[1]

-

Reagents: N-Boc-2-hydroxy-3-methylaniline, Potassium Cyclopropyltrifluoroborate (

), -

Conditions: Reflux in DCE/Toluene under Oxygen Atmosphere (1 atm).

-

Risk: The ortho-methyl group can significantly hinder the copper catalytic cycle, leading to stalled reactions or low yields (<30%). This route is recommended only if the vinyl ether route fails.

References

-

Simmons-Smith Cyclopropanation Review

-

Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977-1050.[1]

-

-

Chan-Lam Coupling Protocol

-

Protection of Aminophenols

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1]

-

Sources

Application Note: Copper-Mediated Synthesis of Cyclopropyl Aryl Ethers

Executive Summary

The installation of cyclopropyl groups onto phenolic substrates is a high-value transformation in medicinal chemistry.[1][2] Unlike standard alkyl ethers, cyclopropyl aryl ethers (ACEs) function as metabolic blockers, preventing rapid O-dealkylation by cytochrome P450 enzymes while imparting unique conformational constraints.

Traditional Williamson ether synthesis fails with cyclopropyl halides due to the inability of the strained ring to undergo

Scientific Background & Rationale

The "Privileged" Cyclopropyl Motif

In drug discovery, replacing a methoxy group (-OMe) with a cyclopropoxy group (-OcPr) is a strategic bioisosteric replacement.

-

Metabolic Stability: The cyclopropyl C-H bonds are stronger (

106 kcal/mol) than methyl C-H bonds ( -

Lipophilicity: The cyclopropyl group increases lipophilicity (

) moderately compared to methyl, improving membrane permeability without the liability of long alkyl chains. -

Conformational Locking: The steric bulk of the cyclopropyl ring forces the ether oxygen to adopt specific dihedral angles, potentially locking the molecule in a bioactive conformation.

The Synthetic Challenge

Direct alkylation of phenols with cyclopropyl bromide/iodide is mechanistically disfavored:

- Inhibition: The trajectory required for backside attack is sterically blocked by the cyclopropyl ring hydrogens, and the transition state requires bond angle expansion that increases ring strain.

- Inhibition: Formation of a cyclopropyl cation is highly unstable due to suboptimal orbital overlap (Walsh orbitals).

Therefore, transition-metal catalyzed oxidative cross-coupling is the only viable route for broad substrate scopes.

Mechanistic Insight: The Chan-Lam Cycle

The reaction proceeds via a Cu(II)/Cu(III) oxidative cycle. Unlike Buchwald-Hartwig (Pd) or Ullmann (Cu-halide) couplings which involve oxidative addition to aryl halides, the Chan-Lam reaction couples a nucleophile (phenol) with an organometallic electrophile (boronic acid) .

Critical Steps

-

Coordination: The Cu(II) species (usually

) coordinates with the ligand (bipyridine) and the deprotonated phenol (phenoxide). -

Transmetallation: The cyclopropylboronic acid undergoes transmetallation, transferring the cyclopropyl group to the Copper center. This is often the rate-determining step and is sensitive to water (which causes protodeboronation).

-

Oxidation: The resulting Cu(II) species is oxidized to a high-energy Cu(III) intermediate by dissolved oxygen (or air).

-

Reductive Elimination: The C-O bond forms, releasing the product and a Cu(I) species.

-

Regeneration: Cu(I) is re-oxidized to Cu(II) by the terminal oxidant (O

), closing the catalytic cycle.

Mechanistic Diagram

Figure 1: The oxidative Cu(II)/Cu(III) catalytic cycle for the synthesis of cyclopropyl aryl ethers. Note the requirement for oxygen to access the Cu(III) state and regenerate the catalyst.

Experimental Protocol

This protocol is optimized based on the work of Tsuritani et al. and subsequent improvements by Vertex Pharmaceuticals using potassium trifluoroborates for enhanced stability.

Reagents & Equipment[2]

-

Substrate: Phenol derivative (1.0 equiv)

-

Coupling Partner: Cyclopropylboronic acid (2.0 equiv) OR Potassium cyclopropyl trifluoroborate (2.0 equiv).

-

Note: Trifluoroborates are more stable but require a slow release system (hydrolysis).

-

-

Catalyst: Copper(II) Acetate

(1.0 equiv for difficult substrates; 0.1–0.2 equiv for catalytic variants). -

Ligand: 2,2'-Bipyridine (bipy) (1.0 equiv).

-

Base: Sodium Carbonate (

) (2.0 equiv). -

Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous).

-

Additives: 4Å Molecular Sieves (Activated, powder). CRITICAL.

-

Atmosphere: Dry Air or Oxygen balloon.

Step-by-Step Methodology

Step 1: Catalyst Activation

-

In a flame-dried round-bottom flask equipped with a stir bar, add

(181 mg, 1.0 mmol) and 2,2'-bipyridine (156 mg, 1.0 mmol). -

Add anhydrous DCE (5 mL) and stir at room temperature for 15 minutes. The solution should turn a deep blue/green, indicating ligand coordination.

Step 2: Substrate Addition

3. Add the Phenol substrate (1.0 mmol) and Cyclopropylboronic acid (2.0 mmol, 172 mg).

4. Add

- Why? Water produced during boroxine formation or present in the solvent promotes protodeboronation (destruction) of the cyclopropyl ring. Sieves scavenge this water.

Step 3: Reaction 6. Fit the flask with a reflux condenser and a drying tube (or an oxygen balloon for faster kinetics). 7. Heat the mixture to 70°C in an oil bath. 8. Stir vigorously (800-1000 rpm) to ensure oxygen transfer from the headspace into the liquid phase. 9. Monitor by LC-MS or TLC. Reaction times typically range from 4 to 24 hours .

- Visual Check: The reaction usually maintains a green/blue color. If it turns reddish/brown (Cu(I) oxide precipitation) and stalls, re-introduce oxygen or add more oxidant.

Step 4: Workup

10. Cool to room temperature.

11. Dilute with DCM (20 mL) and filter through a pad of Celite to remove molecular sieves and inorganic salts.

12. Wash the filtrate with

Step 5: Purification 14. Purify via flash column chromatography (Silica gel).

- Note: Cyclopropyl ethers are generally stable on silica.

Optimization & Troubleshooting

Critical Parameters Table

| Parameter | Recommended | Alternative | Effect / Rationale |

| Copper Source | Acetate acts as a base to assist phenol deprotonation. | ||

| Ligand | 2,2'-Bipyridine | 1,10-Phenanthroline | Bipyridine prevents catalyst aggregation and modulates redox potential. |

| Boron Source | Cyclopropylboronic Acid | K-Cyclopropyl | Boronic acids are standard; |

| Base | Inorganic bases often give cleaner profiles; Pyridine is useful for specific heteroaryls. | ||

| Solvent | DCE (1,2-Dichloroethane) | Toluene, DCM | DCE provides the optimal boiling point (84°C) for the 70°C reaction temperature. |

| Temperature | 70°C | 40°C - 80°C | High temp is needed for the difficult transmetallation of cyclopropyl groups. |

Troubleshooting Guide

-

Problem: Low Yield / Incomplete Conversion.

-

Problem: Reaction Stalls.

-

Cause: Catalyst death (reduction to Cu(0) or insoluble Cu(I)).

-

Solution: Ensure adequate oxygen flow. Switch from air atmosphere to an

balloon. Add a co-oxidant like TEMPO (catalytic).

-

-

Problem: "Dead" Catalyst (Red Precipitate).

-

Cause: Lack of re-oxidation.

-

Solution: The red solid is

. The system is oxygen-starved. Increase stirring rate to improve gas-liquid mass transfer.

-

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis of cyclopropyl aryl ethers.

References

-

Tsuritani, T., et al. (2006). "Synthesis of Cyclopropyl Aryl Ethers via Copper(II)-Mediated Coupling of Phenols and Cyclopropylboronic Acid." Synlett, 2006(5), 801–803.

-

Petrassi, H. M., et al. (2001). "Copper-Mediated Coupling of Phenols and Phenylboronic Acids." Organic Letters, 3(1), 139–142.

-

King, J. B., et al. (2016). "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." The Journal of Organic Chemistry, 81(6), 2364–2371.

-

Wuitschik, G., et al. (2008). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 47(24), 4512–4515. (Reference for bioisostere properties).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility of 2-Cyclopropoxy-3-methylaniline in DMSO and Methanol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of 2-Cyclopropoxy-3-methylaniline in Dimethyl Sulfoxide (DMSO) and methanol. As a novel aromatic amine, specific solubility data for this compound is not yet widely published. Therefore, this guide is designed to provide a strong foundational understanding of its expected solubility characteristics and to equip you with the necessary protocols to determine its solubility in your own laboratory setting.

Understanding the Molecule: this compound

Before delving into experimental protocols, it is crucial to understand the chemical structure of this compound. The molecule possesses both hydrophobic and hydrophilic features that will dictate its behavior in different solvents.

-

Aromatic Ring, Cyclopropoxy, and Methyl Groups: These components contribute to the molecule's nonpolar character, suggesting good solubility in organic solvents.

-

Amine Group (-NH2): The primary amine group is polar and capable of forming hydrogen bonds. This feature can enhance solubility in polar solvents.

Given this structure, we can predict that this compound will exhibit good solubility in a range of organic solvents. However, the interplay between its nonpolar and polar functionalities will determine its precise solubility limits in solvents like DMSO and methanol.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO and methanol?

Methanol is a polar protic solvent. The amine group of this compound can engage in hydrogen bonding with methanol, which should facilitate dissolution. However, the presence of the nonpolar aromatic ring, cyclopropoxy, and methyl groups might limit its solubility compared to DMSO. Generally, aromatic amines show reasonable solubility in lower alcohols like methanol.[2]

Q2: Are there any safety precautions I should take when handling this compound and these solvents?

Yes, absolutely. Always consult the Safety Data Sheet (SDS) for this compound and the solvents you are using.[3][4][5][6][7]

-

This compound: As with many aromatic amines, it should be handled with care. Assume it is harmful if swallowed, in contact with skin, or if inhaled.[3][4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

-

DMSO: Can enhance the absorption of other chemicals through the skin. Therefore, it is crucial to wear appropriate gloves and avoid direct contact.

-

Methanol: Is flammable and toxic. Avoid inhalation and contact with skin and eyes.

Q3: How can I prepare a stock solution of this compound?

For preparing stock solutions, especially for biological assays, DMSO is often the preferred solvent due to its high solvating power.[8] Start by preparing a high-concentration stock solution (e.g., 10 mM or 50 mM) in anhydrous DMSO. This stock can then be serially diluted to the desired final concentration in your experimental medium. Be mindful of the final DMSO concentration in your assays, as it can be toxic to cells at higher levels.

Troubleshooting Guide

Issue 1: The compound is not dissolving completely in methanol at room temperature.

-

Causality: The nonpolar characteristics of the cyclopropoxy and methyl groups, along with the aromatic ring, may be limiting solubility in the polar protic environment of methanol.

-

Troubleshooting Steps:

-

Gentle Warming: Try gently warming the solution in a water bath (e.g., to 30-40°C). Increased temperature often enhances solubility.[2]

-

Sonication: Use a sonicator to break down any solid aggregates and facilitate dissolution.[9]

-

Solvent Combination: If neat methanol is not effective, consider a solvent mixture. For instance, a small percentage of a co-solvent like DMSO or N,N-Dimethylformamide (DMF) can significantly improve solubility.[2][10]

-

Issue 2: My solution appears cloudy or forms a precipitate upon standing.

-

Causality: This could indicate that you have created a supersaturated solution, which is unstable. It can also be due to the presence of impurities or water in your solvent.

-

Troubleshooting Steps:

-

Verify Solvent Purity: Ensure you are using high-purity, anhydrous solvents, as water can decrease the solubility of many organic compounds in organic solvents.

-

Filter the Solution: If you suspect insoluble impurities, filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter.

-

Re-dissolve and Dilute: If it is a supersaturation issue, try re-dissolving the compound with gentle heating and then diluting it to a slightly lower concentration to ensure it remains in solution at room temperature.

-

Issue 3: I am observing color changes in my solution over time.

-

Causality: Aromatic amines can be susceptible to oxidation, which can lead to the formation of colored byproducts.[11][12] This can be accelerated by exposure to light and air.

-

Troubleshooting Steps:

-

Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil to protect them from light.

-

Inert Atmosphere: For long-term storage, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Fresh Preparations: It is always best practice to prepare fresh solutions for your experiments to ensure the integrity of the compound.

-

Experimental Protocol: Determination of Solubility

This protocol provides a general method for determining the approximate solubility of this compound.

Materials:

-

This compound

-

Anhydrous DMSO

-

Anhydrous Methanol

-

Analytical balance

-

Vortex mixer

-

Sonicator

-

Thermostatic water bath

-

Glass vials with screw caps

-

Micropipettes

Protocol Steps:

-

Preparation: Accurately weigh a small amount of this compound (e.g., 5 mg) into a clean, dry glass vial.

-

Solvent Addition: Add a small, precise volume of the chosen solvent (DMSO or methanol) to the vial (e.g., 100 µL).

-

Dissolution Attempt:

-

Vortex the vial vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If solid remains, place the vial in a sonicator for 5-10 minutes.

-

If still undissolved, gently warm the vial in a water bath (not exceeding 40°C) for a few minutes.

-

-

Incremental Solvent Addition: If the compound has fully dissolved, continue to add small, known volumes of the compound until a saturated solution is achieved (i.e., a small amount of solid remains undissolved even after vortexing, sonication, and gentle warming).

-

Equilibration: Allow the saturated solution to equilibrate at a constant temperature (e.g., room temperature) for a few hours to ensure that the maximum amount of solute has dissolved.

-

Quantification (Optional but Recommended):

-

Carefully take a known volume of the clear supernatant (avoiding any solid).

-

Dilute the supernatant with a suitable solvent to a concentration that can be accurately measured by a suitable analytical technique (e.g., HPLC-UV).

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Data Presentation:

| Solvent | Predicted Solubility | Factors Favoring Solubility | Factors Limiting Solubility |

| DMSO | High | Strong polar aprotic nature, effectively solvates both polar and nonpolar moieties. | None anticipated to be significant. |

| Methanol | Moderate to High | Polar protic nature, capable of hydrogen bonding with the amine group. | The nonpolar bulk of the aromatic ring, cyclopropoxy, and methyl groups. |

Visualizations

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. mdpi.com [mdpi.com]

- 3. keyorganics.net [keyorganics.net]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Workup [chem.rochester.edu]

- 11. Methylaniline Chemical Properties,Uses,Production [yufenggp.com]

- 12. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Reactivity of Cyclopropyl Ethers: A Technical Support Guide

For researchers, synthetic chemists, and professionals in drug development, the cyclopropyl group is a valuable structural motif. Its unique conformational and electronic properties can enhance metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates.[1] However, the perceived lability of the strained cyclopropane ring, particularly when part of an ether linkage, can be a source of uncertainty during synthetic planning and execution, especially under acidic conditions.

This technical support guide provides in-depth answers to frequently asked questions and troubleshooting strategies for experiments involving cyclopropyl ethers. Our focus is on demystifying the stability of the cyclopropyl ether linkage under acidic reaction conditions, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: How stable is a cyclopropyl ether linkage to acidic conditions in general?

The stability of a cyclopropyl ether is not a simple "stable" or "unstable" classification. It is highly dependent on the specific molecular structure and the reaction conditions employed. Generally, ethers require strong acids for cleavage, as the first step is the protonation of the ether oxygen to form a good leaving group (an alcohol).[2][3]

For a simple cyclopropyl ether, the ether linkage itself is relatively robust. However, the high ring strain of the cyclopropane moiety introduces unique reactivity pathways that are not observed in unstrained acyclic or larger cyclic ethers. The critical question is whether the reaction proceeds via cleavage of the C-O ether bond or through the opening of the cyclopropane ring itself.

Q2: What are the possible mechanisms for the degradation of cyclopropyl ethers in acid?

Under acidic conditions, two primary competing pathways can lead to the degradation of a cyclopropyl ether:

-

Ether C-O Bond Cleavage: This is the "classical" ether cleavage mechanism. The ether oxygen is protonated by the acid, followed by a nucleophilic attack on one of the adjacent carbon atoms. This can proceed via an SN1 or SN2 mechanism, depending on the structure of the ether.[4]

-

Cyclopropane Ring Opening: The strained C-C bonds of the cyclopropane ring can be susceptible to cleavage under acidic conditions, particularly if the ring is "activated" by certain substituents.[5][6] This often involves the formation of a carbocation intermediate, which can then be trapped by a nucleophile.

The preferred pathway is influenced by a variety of factors, as detailed in the troubleshooting section below.

Troubleshooting Guide: Unexpected Reactivity of Cyclopropyl Ethers

Issue 1: My cyclopropyl ether is cleaving under acidic conditions I thought were mild.

Potential Causes & Solutions:

-

Structural Activation of the Cyclopropane Ring: The stability of the cyclopropyl ring is significantly influenced by its substituents.

-

Donor-Acceptor Cyclopropanes: If your cyclopropane ring bears both an electron-donating group (the ether oxygen) and an electron-withdrawing group, it is considered a "donor-acceptor" cyclopropane. These systems are highly activated towards nucleophilic ring-opening, often catalyzed by Lewis acids.[6][7] The reaction proceeds through a polarized intermediate that is susceptible to attack.

-

Solution: Avoid Lewis acids if ring integrity is desired. If a Brønsted acid is necessary, use the mildest possible conditions (lower concentration, lower temperature) and monitor the reaction closely.

-

-

Formation of a Stabilized Carbocation: If the structure of the molecule allows for the formation of a stabilized carbocation upon ring opening, this pathway will be favored. For instance, an adjacent aryl group can stabilize a benzylic carbocation that would be formed upon ring cleavage.

-

Solution: Re-evaluate your synthetic strategy to avoid acidic steps if this type of structural feature is present. Alternatively, consider a different protecting group strategy.

-

-

-

Nature of the Acid:

-

Lewis Acids vs. Brønsted Acids: Lewis acids can coordinate to the ether oxygen, but they are also known to catalyze the ring-opening of activated cyclopropanes.[6] Brønsted acids will protonate the ether oxygen, initiating the C-O cleavage pathway.[2]

-

Solution: If you are observing ring-opening, consider switching from a Lewis acid to a mild Brønsted acid.

-

-

Acid Strength and Concentration: Stronger acids and higher concentrations will accelerate both ether cleavage and potentially ring-opening.

-

Solution: Screen a panel of weaker acids (e.g., acetic acid, p-toluenesulfonic acid) at lower concentrations and temperatures.

-

-

Experimental Workflow for Diagnosing Instability

Caption: Troubleshooting workflow for unexpected cyclopropyl ether cleavage.

Issue 2: I am trying to cleave the cyclopropyl ether, but the reaction is sluggish or gives low yields.

Potential Causes & Solutions:

-

Relative Stability of Cyclopropylmethyl Ethers: Cyclopropylmethyl (CPM) ethers are known to be relatively stable to acidic conditions.[8] The deprotection of a CPM ether can require harsh conditions, such as 50% trifluoroacetic acid (TFA), and may still result in low yields.[9] This stability is attributed to the electronic properties of the cyclopropyl group.

-

Solution: If you need to cleave a CPM ether, you will likely need to employ forcing conditions. Be prepared for potential side reactions and optimize the reaction temperature and time carefully.

-

-

Substitution on the Ether Carbon: The substitution pattern on the carbon atom attached to the ether oxygen plays a critical role. For example, a 1-cyclopropylethyl (CPE) ether is significantly more acid-labile than a CPM ether.[8] This is because the secondary carbocation formed upon cleavage of a CPE ether is more stable than the primary carbocation that would be formed from a CPM ether.

-

Solution: If you are designing a synthesis where you need an acid-labile cyclopropyl-containing ether, consider incorporating a secondary or tertiary carbon adjacent to the ether oxygen.

-

Data Summary: Relative Acid Lability of Ether Protecting Groups

| Protecting Group | Structure | Relative Acid Lability | Typical Deprotection Conditions |

| Cyclopropylmethyl (CPM) Ether | c-Pr-CH2-OR | Low | 50% TFA in CH2Cl2, room temp[9] |

| 1-Cyclopropylethyl (CPE) Ether | c-Pr-CH(CH3)-OR | High | 10% TFA in CH2Cl2, room temp[8] |

| Methoxymethyl (MOM) Ether | CH3OCH2-OR | Moderate | Stronger acidic conditions required |

| Tetrahydropyranyl (THP) Ether | THP-OR | High | Mild acidic conditions (e.g., HOAc/THF/H2O) |

Mechanistic Considerations: C-O Cleavage vs. Ring Opening

The outcome of the acid-catalyzed reaction of a cyclopropyl ether is a delicate balance between two competing mechanistic pathways.

Pathway A: C-O Bond Cleavage (SN1/SN2)

This pathway is favored for simple, non-activated cyclopropyl ethers.

Caption: C-O bond cleavage mechanisms for cyclopropyl ethers.

Pathway B: Cyclopropane Ring Opening

This pathway becomes significant when the cyclopropane ring is electronically activated (e.g., in donor-acceptor systems) or when a stable carbocation can be formed upon ring opening.

Caption: Acid-catalyzed ring-opening of an activated cyclopropyl ether.

Experimental Protocols

Protocol 1: Screening for Acid Stability of a Novel Cyclopropyl Ether

-

Setup: In separate vials, dissolve a small amount (e.g., 5 mg) of your cyclopropyl ether compound in a suitable solvent (e.g., 0.5 mL of CH2Cl2 or MeOH).

-

Acid Addition: To each vial, add a different acidic reagent. Start with mild conditions and progress to stronger acids.

-

Vial 1: 10% Acetic Acid in solvent

-

Vial 2: 0.1 M p-TsOH in solvent

-

Vial 3: 1 M HCl in solvent

-

Vial 4: 10% TFA in CH2Cl2

-

-

Reaction: Stir the solutions at room temperature.

-

Monitoring: At regular intervals (e.g., 1h, 4h, 24h), take an aliquot from each vial and analyze by TLC and/or LCMS to check for the disappearance of the starting material and the appearance of new spots.

-

Analysis: Compare the stability of your compound under the different acidic conditions to determine its tolerance.

Protocol 2: Controlled Cleavage of a 1-Cyclopropylethyl (CPE) Ether

-

Dissolution: Dissolve the CPE-protected compound in anhydrous CH2Cl2 (e.g., 0.1 M solution).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acid Addition: Slowly add a solution of 10% trifluoroacetic acid in CH2Cl2 (e.g., 1.5 equivalents relative to the substrate).

-

Reaction: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30 minutes to 2 hours.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO3. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography.

Conclusion

The stability of a cyclopropyl ether linkage under acidic conditions is a nuanced topic that requires careful consideration of the substrate's electronic and steric properties, as well as the specific reaction conditions. While simple cyclopropyl ethers can be relatively robust, the presence of activating groups can render the cyclopropane ring susceptible to opening. By understanding the competing mechanistic pathways and systematically evaluating the reaction parameters, researchers can confidently employ cyclopropyl ethers in their synthetic strategies, harnessing the benefits of this unique structural motif in drug discovery and development.

References

-

Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

-

Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

ChemRxiv. (n.d.). Improved Access to Cyclopropanol via Supply-Centered Synthesis. Retrieved from [Link]

-

Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. [Link]

-

JACS Au. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. [Link]

-

SciSpace. (2026, January 7). Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One). Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Retrieved from [Link]

-

MDPI. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]

-

Taylor & Francis Online. (n.d.). Ring opening of cyclopropylmethylidene with trimethylaluminum: Synthesis of 1-cyclopropylethyl ether as an acid labile protecting group for hydroxyl Protection and carbohydrate synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis of the enol ether and cleavage of the cyclopropane ring. Retrieved from [Link]

-

KoreaScience. (n.d.). A Computational Investigation of the Stability of Cyclopropyl Carbenes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Electrochemical C−C bond cleavage of cyclopropanes towards the synthesis of 1,3-difunctionalized molecules. Retrieved from [Link]

-

ACS Publications. (2026, January 22). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. Retrieved from [Link]

-

ResearchGate. (n.d.). Ring opening of cyclopropylmethylidene with trimethylaluminum: Synthesis of 1-cyclopropylethyl ether as an acid labile protecting group for hydroxyl Protection and carbohydrate synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Protonated heterocyclic derivatives of cyclopropane and cyclopropanone: classical species, alternate sites, and ring fragmentation. Retrieved from [Link]

-

ACS Publications. (n.d.). Kinetics of Cyclopropylcarbinyl Radical Ring Openings Measured Directly by Laser Flash Photolysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

- Google Patents. (n.d.). Cyclopropyl based O- and N- and S-protecting groups.

-

SciSpace. (n.d.). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Retrieved from [Link]

-

National Institutes of Health. (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

National Institutes of Health. (2023, July 10). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Retrieved from [Link]

-

ACS Publications. (2020, May 29). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Retrieved from [Link]

-

SciSpace. (n.d.). A NMR study on the hydrolysis, condensation and epoxide ring-opening reaction in sols and gels of the system glycidoxypropyltrim. Retrieved from [Link]

-

Taylor & Francis Online. (2024, March 13). Cyclopropylmethylidene as a versatile protecting group for carbohydrate synthesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. longdom.org [longdom.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electrochemical C−C bond cleavage of cyclopropanes towards the synthesis of 1,3-difunctionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One) - Oreate AI Blog [oreateai.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

Optimal storage temperature for 2-Cyclopropoxy-3-methylaniline stock solutions

This guide provides researchers, scientists, and drug development professionals with best practices for the optimal storage and handling of 2-Cyclopropoxy-3-methylaniline stock solutions. As a Senior Application Scientist, this document synthesizes technical data with practical, field-tested insights to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3][4] The container should be tightly sealed to protect it from moisture and light.[4] It is also crucial to store it away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2][4]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes degradation kinetics. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation, which can be common for aniline derivatives.[5][6][7] |

| Light | Amber vial or dark container | Protects against light-induced degradation.[4] |

| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis, especially important for compounds with amine functionalities.[8] |

What is the recommended storage temperature for this compound stock solutions?

For optimal stability, stock solutions of this compound should be stored at -20°C . For short-term storage (up to a few days), 2-8°C may be acceptable, but long-term storage at this temperature is not recommended due to the increased risk of degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Which solvents are suitable for preparing this compound stock solutions?

Based on the solubility of structurally similar compounds like 3-methylaniline and N-methylaniline, this compound is expected to be readily soluble in a variety of organic solvents.[5][7][9]

Recommended Solvents:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Methanol

-

N,N-Dimethylformamide (DMF)

Limited Solubility:

The choice of solvent will depend on the specific requirements of your downstream application. For cell-based assays, DMSO is a common choice, but it is important to consider its potential effects on the cells.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound (Molecular Weight: 163.23 g/mol ) in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1.63 mg of this compound into the tube.

-

Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

-

Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.

-

Storage: Store the aliquots at -20°C for long-term storage.

Troubleshooting Guide

This section addresses common issues that may arise when working with this compound stock solutions.

My stock solution has precipitated. What should I do?

Precipitation upon storage, especially at low temperatures, can occur if the compound's solubility limit in the chosen solvent is exceeded.

Troubleshooting Steps:

-

Warm the Solution: Gently warm the vial in a 37°C water bath and vortex to see if the precipitate redissolves.

-

Dilute the Stock: If warming does not resolve the issue, the concentration may be too high. Consider preparing a new, more dilute stock solution.

-

Change the Solvent: If precipitation persists, the compound may have limited solubility in the current solvent at low temperatures. Consider preparing a new stock solution in an alternative recommended solvent.

The color of my stock solution has changed (e.g., turned yellowish or brown). Is it still usable?

A change in color, particularly to a yellowish or reddish-brown hue, is often an indication of oxidation or degradation.[5][6][7]

Actionable Insights:

-

Assess Impact: The significance of this degradation depends on your experimental sensitivity. For highly sensitive assays, it is strongly recommended to prepare a fresh stock solution.

-

Preventative Measures: To prevent future discoloration, ensure the stock solution is stored under an inert atmosphere (if possible), protected from light, and at the recommended low temperature. Minimize headspace in the storage vials to reduce exposure to air.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound stock solutions.

Caption: Troubleshooting workflow for this compound stock solutions.

Safety Precautions

Aniline and its derivatives are classified as toxic and potentially carcinogenic.[4][10] Always handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[11][12] All handling of the solid compound and stock solutions should be performed in a certified chemical fume hood to avoid inhalation.[10]

References

- What are the health and safety guidelines for Aniline in workplaces? - Knowledge. (2025, February 24).

- Aniline. (n.d.).

- ANILINE AR - Loba Chemie. (n.d.).

- Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage - PubMed. (1984, September 1).

- 3-Methylaniline - Solubility of Things. (n.d.).

- Safety Data Sheet - Key Organics. (2017, December 1).

- Aniline. (n.d.).

- Methylaniline Chemical Properties,Uses,Production - Yufeng. (n.d.).

- (PDF) Thermal behavior of N-Methylaniline modified phenolic friction composites. (n.d.).

- The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed. (2019, May 2).

- 3 - SAFETY DATA SHEET. (n.d.).

- Aniline - Incident management - GOV.UK. (n.d.).

- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).

- Exploring the Properties and Applications of Aniline and N-Methylaniline - Yufeng. (2024, September 20).

- N-cyclopropyl-2-methylaniline | C10H13N | CID 55284437 - PubChem. (n.d.).

- Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM - PubMed. (n.d.).

- 3-Chloro-2-methylaniline - Safety Data Sheet - ChemicalBook. (2026, January 17).

- SAFETY DATA SHEET - TCI Chemicals. (2024, December 6).

- N-Methylaniline Chemical Properties,Uses,Production - Yufeng. (2024, September 20).

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 3. lobachemie.com [lobachemie.com]

- 4. ipo.rutgers.edu [ipo.rutgers.edu]

- 5. Methylaniline Chemical Properties,Uses,Production [yufenggp.com]

- 6. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 7. N-Methylaniline Chemical Properties,Uses,Production [yufenggp.com]

- 8. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. chemicalbook.com [chemicalbook.com]

Validation & Comparative

1H NMR spectrum analysis of 2-Cyclopropoxy-3-methylaniline

Technical Analysis & Comparison Guide: 1H NMR Spectrum of 2-Cyclopropoxy-3-methylaniline

Executive Summary

Compound Identity:

-

Molecular Formula:

[4] -

Role: Critical intermediate in the synthesis of HIF-2

inhibitors (e.g., Belzutifan analogues) and kinase inhibitors.

This guide provides a high-resolution analysis of the 1H NMR spectrum for this compound.[4] It compares the spectral signature against its direct synthetic precursor (Nitro-derivative) and its most common regioisomer impurity. The goal is to equip researchers with a self-validating analytical framework to confirm structural integrity and purity during drug development workflows.

Structural Context & Steric Challenges

The target molecule features a trisubstituted benzene ring with a unique steric environment. The bulky cyclopropoxy group at position 2 is flanked by an amine (position 1) and a methyl group (position 3). This "ortho-sandwich" configuration creates specific spectral shifts distinguishable from less sterically congested isomers.

Key Structural Features for NMR Detection:

-

Cyclopropyl Ether Linkage: Distinctive upfield multiplets (0.6–0.9 ppm) and a deshielded methine proton.

-

Amine Donor Effect: Strong shielding of the aromatic ring, particularly at the ortho (H6) and para (H4) positions.

-

Methyl Resonance: A diagnostic singlet at ~2.1 ppm, differentiating it from ethyl or des-methyl analogues.[4]

Experimental Methodology

To ensure reproducibility, the following protocol is recommended for acquiring reference-quality spectra.

Sample Preparation:

-

Solvent: DMSO-

(Preferred for observing labile -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Internal Standard: TMS (0.00 ppm).

Instrument Parameters:

-

Frequency: 400 MHz or higher (essential to resolve cyclopropyl multiplets).

-

Pulse Sequence: Standard zg30.

-

Scans: 16–32 (sufficient for >95% purity).

-

Temperature: 298 K.[4]

Spectral Analysis: The Reference Standard

The following data represents the consensus spectral signature for this compound in

Table 1: 1H NMR Assignment (400 MHz, )

| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |

| Ar-H6 | Aromatic | 6.30 – 6.45 | dd | 1H | Most shielded proton due to ortho- | |

| Ar-H4 | Aromatic | 6.60 – 6.70 | dd | 1H | Shielded by para- | |

| Ar-H5 | Aromatic | 6.80 – 6.95 | t (pseudo) | 1H | Least shielded aromatic proton (meta to donors).[4] | |

| Amine | 3.60 – 4.00 | br s | 2H | - | Broad; chemical shift is concentration/solvent dependent.[4] | |

| Cyclopropyl | 3.70 – 3.85 | m (septet) | 1H | Deshielded by Oxygen; characteristic ether methine.[4] | ||

| Methyl | 2.15 – 2.25 | s | 3H | - | Diagnostic singlet; distinct from ethyl triplet.[4] | |

| Cyclopropyl | 0.60 – 0.85 | m | 4H | - | High-field multiplets; unique fingerprint of cyclopropyl ring.[4] |

Note: In DMSO-

, thesignal typically shifts downfield to 4.5–5.0 ppm and may appear as a sharp singlet or doublet if exchange is slow.

Comparative Analysis: Validating Purity

Distinguishing the target product from its precursors and isomers is the primary challenge.

Comparison A: Target vs. Precursor (Nitro-Reduction)

The synthesis typically involves reducing 2-Cyclopropoxy-3-methyl-1-nitrobenzene .[4] Incomplete reduction is a common quality issue.

-

Target (Amine): Aromatic signals are upfield (6.3–6.9 ppm) due to the electron-donating

. -

Precursor (Nitro): Aromatic signals are significantly downfield (7.0–7.8 ppm) due to the electron-withdrawing

.[4] -

Key Indicator: Disappearance of the downfield aromatic signals and appearance of the broad

singlet.

Comparison B: Target vs. Regioisomer (5-Methyl Isomer)

During nitration of 2-cyclopropoxytoluene, the para position (relative to methyl) competes with the ortho position, potentially yielding 2-Cyclopropoxy-5-methylaniline .[4]

-

Target (3-Methyl): 1,2,3-substitution pattern.[4] Vicinal coupling (

Hz) observed between H4 and H5, and H5 and H6. -

Isomer (5-Methyl): 1,2,5-substitution pattern.[4]

-

H3 (ortho to OR, meta to NH2): Doublet (

Hz). -

H4 (para to NH2): Doublet of doublets (